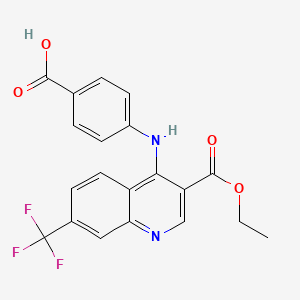

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid

描述

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is a complex organic compound that features a quinoline core substituted with ethoxycarbonyl and trifluoromethyl groups

属性

IUPAC Name |

4-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O4/c1-2-29-19(28)15-10-24-16-9-12(20(21,22)23)5-8-14(16)17(15)25-13-6-3-11(4-7-13)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDNQSAIPZEXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Povarov reaction involving aniline, aldehyde, and an alkene. The ethoxycarbonyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The final step involves the coupling of the quinoline derivative with benzoic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.

化学反应分析

Substitution Reactions

The quinoline core and benzoic acid moiety participate in substitution reactions, enabling structural diversification.

Nucleophilic Substitution :

-

The ethoxycarbonyl group at position 3 of the quinoline ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. For example, treatment with NaOH generates 4-((3-carboxy-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid .

-

The trifluoromethyl group at position 7 is electron-withdrawing, directing electrophilic substitution to the quinoline’s C5 and C8 positions.

Electrophilic Substitution :

-

Nitration and sulfonation occur at the C5 position of the quinoline ring, confirmed by regioselectivity studies.

Esterification and Amidation

The benzoic acid group enables derivatization via esterification or amidation, critical for pharmacological optimization.

Esterification :

-

Reaction with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields methyl or ethyl esters. For instance, coupling with 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol produces 2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethyl 4-((3-(ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoate , a potent antiviral ester .

Amidation :

-

Using coupling agents like EDCI/HOBt, the benzoic acid reacts with amines to form amides. A study synthesized 4-[(quinolin-4-yl)amino]benzamide derivatives with primary amines, achieving anti-influenza activity (EC₅₀ = 7.17–16.48 µM) .

Enzyme Inhibition and Biological Interactions

The compound disrupts viral and enzymatic processes through targeted interactions.

Influenza RNA Polymerase Inhibition :

-

The quinoline-amino benzoic acid scaffold binds the PA-PB1 subunit of influenza RNA polymerase, validated by molecular docking (binding energy: −7.3 kcal/mol). Key interactions include:

-

Derivatives show broad-spectrum anti-influenza activity (IC₅₀ = 0.23 µM against H1N1) .

Cholinesterase Inhibition :

-

Structural analogs exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 2.67–5.10 µM), relevant for Alzheimer’s disease research .

Oxidation and Reduction

Functional group transformations enhance solubility or modify bioactivity.

Oxidation :

-

The ethoxycarbonyl group resists oxidation, but the quinoline ring can undergo epoxidation at double bonds under strong oxidizing conditions (e.g., mCPBA).

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromaticity, generating dihydroquinoline derivatives, though this diminishes antiviral efficacy .

Table 1: Key Reaction Pathways and Conditions

Table 2: Biological Activity of Derivatives

Mechanistic Insights

The compound’s bioactivity stems from dual functionality:

科学研究应用

Medicinal Chemistry

The structural characteristics of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid suggest potential applications in drug discovery:

- Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antimicrobial properties. For example, derivatives of quinoline have been screened for activity against various pathogens, revealing promising results against Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethyl group has been linked to enhanced antibacterial activity.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects. Research indicates that quinoline derivatives can modulate inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases .

- Anticancer Potential : Due to its ability to interact with biological targets such as enzymes and receptors, this compound may be explored for anticancer applications. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation in vitro .

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing advanced materials:

- Polymer Chemistry : The compound can be utilized in the development of polymers with enhanced thermal stability and specific electronic properties. Its functional groups allow for the modification of polymer matrices .

- Catalysis : The unique structure may facilitate the design of catalysts for various chemical reactions, particularly those requiring selective functionalization or activation of substrates .

Case Study 1: Antimicrobial Screening

A study involving the synthesis of quinoline derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential of these compounds as future antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research has indicated that certain quinoline derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be investigated for its ability to modulate inflammatory responses, potentially leading to novel anti-inflammatory therapies .

作用机制

The mechanism of action of 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways. The ethoxycarbonyl and trifluoromethyl groups could enhance the compound’s binding affinity or selectivity for specific targets.

相似化合物的比较

Similar Compounds

4-Quinolone: A heterocyclic compound with a similar quinoline core, known for its antibacterial properties.

Quinazolinone: Another heterocyclic compound with a quinoline-like structure, used in various pharmaceutical applications.

Trifluoromethylbenzoic acid: A compound with a trifluoromethyl group attached to a benzoic acid moiety, used in organic synthesis.

Uniqueness

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

生物活性

4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a quinoline core substituted with trifluoromethyl and ethoxycarbonyl groups, which contribute to its biological activity. The molecular formula of this compound is and it has a molecular weight of approximately 372.33 g/mol .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some quinoline derivatives have shown significant antimicrobial activity, which may be attributed to their ability to interfere with bacterial DNA synthesis.

- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory processes .

- Anticancer Activity : Preliminary studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. The mechanisms may involve apoptosis induction through the intrinsic pathway, as evidenced by changes in protein expression levels related to apoptosis .

Case Studies

-

Anticancer Activity Assessment :

A study evaluated the anticancer properties of various quinoline derivatives, including those structurally related to this compound. The findings indicated that these compounds could inhibit cell proliferation in human cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin . -

Inflammation Model :

Another study focused on the anti-inflammatory activity of quinoline derivatives using an LPS-stimulated RAW 264.7 cell model. The results showed significant inhibition of nitric oxide production, suggesting that these compounds could serve as therapeutic agents for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Para-amino group | UV absorption, used in sunscreens |

| 7-Trifluoromethylquinoline | Trifluoromethyl group | Antimicrobial properties |

| Ethoxycarbonyl Derivatives | Ethoxycarbonyl group | Potential drug candidates |

| This compound | Quinoline core with trifluoromethyl and ethoxycarbonyl groups | Anticancer, anti-inflammatory |

This comparison highlights the unique combination of functional groups in this compound that contributes to its distinct biological activities.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacological profile. The synthesis typically involves several steps requiring careful optimization to ensure high yields and purity.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. This includes studies on absorption, distribution, metabolism, and excretion (ADME), which are critical for assessing the viability of any new drug candidate.

Future Directions

Ongoing research aims at further elucidating the biological mechanisms underlying the activity of this compound. This includes structure-activity relationship (SAR) studies that can provide insights into how modifications to its structure can enhance efficacy or reduce toxicity.

常见问题

Q. What are the optimal synthetic routes for preparing 4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid?

Methodological Answer:

- Key Steps :

- Quinoline Core Synthesis : Construct the quinoline scaffold via cyclization reactions, introducing the trifluoromethyl group at the 7-position using fluorinated building blocks (e.g., trifluoromethylpyridine derivatives) .

- Amino-Benzoic Acid Coupling : React the quinoline intermediate with 4-aminobenzoic acid under mild acidic conditions to form the amino linkage.

- Ester Hydrolysis : Hydrolyze the ethoxycarbonyl group using lithium hydroxide in a THF/water mixture at 50°C, followed by acidification to yield the carboxylic acid .

- Purification : Use flash column chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity via HPLC or TLC .

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and hydrogen bonding interactions. Resolve overlapping signals with 2D experiments (COSY, HSQC) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated: 340.1543) and fragmentation patterns .

- X-ray Crystallography : Co-crystallize with co-formers (e.g., benzene-1,4-dicarboxylic acid) to resolve stereochemical ambiguities .

Q. What strategies are recommended for assessing solubility and formulation stability?

Methodological Answer:

- Solubility Screening : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) to identify optimal dissolution conditions.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC. Carboxylic acid groups may require protection (e.g., methyl esters) to prevent decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity predictions?

Methodological Answer:

- Computational Validation :

- Experimental Cross-Check : Repeat reactions under inert atmospheres to rule out oxidation artifacts .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

- Abiotic/Biotic Transformation Studies :

- Hydrolysis : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, analyzing products via LC-MS .

- Photolysis : Use UV/vis light sources to simulate sunlight-driven degradation .

- Ecotoxicity Assays : Evaluate impacts on microbial populations (e.g., Pseudomonas spp.) using OECD 301 guidelines .

Q. How can computational tools aid in identifying biological targets or mechanisms of action?

Methodological Answer:

- Molecular Docking : Screen against protein databases (e.g., LIN28 RNA-binding domains) using AutoDock Vina. Prioritize targets with binding energies < −7 kcal/mol .

- Machine Learning : Train models on quinoline derivatives’ bioactivity data (e.g., ChEMBL) to predict cytotoxicity or enzyme inhibition .

Q. What methodologies are effective for optimizing co-crystallization with pharmaceutical co-formers?

Methodological Answer:

- Co-Crystal Screening : Use solvent-drop grinding with dicarboxylic acids (e.g., 4-carboxybenzoic acid) in 1:1–1:3 molar ratios. Monitor crystal growth via PXRD .

- Thermal Analysis : Perform DSC/TGA to assess co-crystal stability and melting points .

Q. How can patent databases inform novel applications or structural analogs?

Methodological Answer:

- Keyword Searches : Use terms like “trifluoromethyl quinoline benzoic acid” in Espacenet or USPTO databases to identify ligand-design strategies or formulation patents .

- Claim Analysis : Focus on claims describing antiviral or anti-inflammatory uses to guide biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。